molecular formula C13H20N4O B6962275 N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6962275
M. Wt: 248.32 g/mol
InChI Key: XUZSBDMUAYUQIK-UHFFFAOYSA-N
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Description

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring and a pyrazole ring, which are known for their significant biological activities

Properties

IUPAC Name

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-16-11-12(10-15-16)9-13(18)14-5-8-17-6-3-2-4-7-17/h2-3,10-11H,4-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZSBDMUAYUQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)NCCN2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling of the Rings: The final step involves coupling the pyridine and pyrazole rings through an appropriate linker, such as an ethyl chain, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used in research to understand its effects on various biological pathways and targets.

    Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide: shares similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyridine and pyrazole rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

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